molecular formula C7H7ClN2O B035713 6-chloro-N-methylnicotinamide CAS No. 54189-82-1

6-chloro-N-methylnicotinamide

Cat. No. B035713
CAS RN: 54189-82-1
M. Wt: 170.59 g/mol
InChI Key: DEYOMDZKXMQLCF-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

2-Chloronicotinoyl chloride (5.65 g, 32.1 mol) was dissolved in tetrahydrofuran (64 mL), added triethylamine (5.59 mL, 40.1 mol), and a solution of methylamine in tetrahydrofuran (20.1 mL, 40.1 mol) sequentially under ice-cold conditions, and stirred at room temperature for 3.5 hours. The reaction solution was concentrated in vacuo, recrystallized (ethyl acetate/hexane). The title compound (5.06 g (yield 92%)) was obtained as a light brown crystal.
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
5.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.1 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9]C=CC=1C(Cl)=O.[CH2:11]([N:13](CC)CC)C.CN.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>>[Cl:1][C:2]1[CH:21]=[CH:22][C:23]([C:24]([NH:13][CH3:11])=[O:20])=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
5.65 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
64 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
20.1 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.